(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine
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Overview
Description
(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine is a chiral diamine compound with the molecular formula C20H42N2 It is characterized by the presence of two bulky 3,3-dimethylbutyl groups attached to the nitrogen atoms of a cyclohexane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine typically involves the reaction of (1S,2S)-cyclohexane-1,2-diamine with 3,3-dimethylbutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylamines.
Reduction: Formation of secondary amines or primary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bulky 3,3-dimethylbutyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. This steric effect can modulate the activity of enzymes or receptors, leading to specific biological or chemical outcomes .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine
- (1S,2S)-1-N,2-N-bis(2,2-dimethylpropyl)cyclohexane-1,2-diamine
- (1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine derivatives
Uniqueness
The uniqueness of this compound lies in its chiral nature and the presence of bulky 3,3-dimethylbutyl groupsCompared to similar compounds, it offers unique steric and electronic properties that can be exploited in various chemical and biological processes .
Properties
IUPAC Name |
(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2/c1-17(2,3)11-13-19-15-9-7-8-10-16(15)20-14-12-18(4,5)6/h15-16,19-20H,7-14H2,1-6H3/t15-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXBPISHDZOHRJ-HOTGVXAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC1CCCCC1NCCC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CCN[C@H]1CCCC[C@@H]1NCCC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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